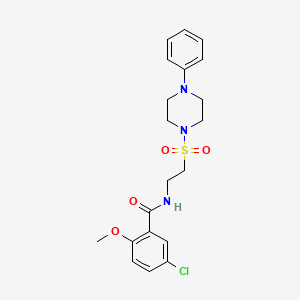

5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .

Synthesis Analysis

The synthesis of 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been reported . It can be synthesized from 5-Chloro-2-methoxybenzoic acid and 2-Phenylethylamine .Molecular Structure Analysis

The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . It has a molecular weight of 368.84 .Chemical Reactions Analysis

This compound has been reported as an intermediate in the synthesis of glyburide .Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C . Its molecular formula is C16H17ClN2O4S and it has a molar refractivity of 125.9±0.4 cm^3 . The compound has a polar surface area of 122 Å^2 and a polarizability of 49.9±0.5 10^-24 cm^3 .Scientific Research Applications

Pharmaceutical Intermediates

This compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide . Glyburide is an antidiabetic drug in the sulfonylurea class, used in the treatment of type 2 diabetes.

Synthesis of Glyburide

The compound plays a crucial role in the synthesis of glyburide . Glyburide is a medication used to treat type 2 diabetes. It is used when diet, exercise, and weight reduction have not been found to control blood sugar well enough on their own.

Organic Building Block

The compound is used as an organic building block in various chemical reactions . Organic building blocks are often used in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Catalyst for Greener Amine Synthesis

Although this application is not directly related to the compound , it’s worth noting that similar compounds have been used as catalysts for greener amine synthesis by transfer hydrogenation of imines . This suggests potential for the compound to be used in similar applications.

Reductive Amination

Similar compounds have been used as catalysts for reductive amination by transfer hydrogenation . Reductive amination is a method for the synthesis of amines, which are key intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals, dyes, and polymers.

Anti-Markovnikov Hydroamination of Terminal Olefins

Again, while not directly related to the compound , similar compounds have been used as catalysts for the formal anti-Markovnikov hydroamination of terminal olefins . This suggests potential for the compound to be used in similar applications.

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels in pancreatic beta cells .

Mode of Action

The increase in intracellular calcium leads to the fusion of insulin granules with the cell membrane, and insulin is secreted .

Biochemical Pathways

As an intermediate in the synthesis of glyburide, it may be involved in the regulation ofinsulin secretion in pancreatic beta cells . The downstream effects of this pathway include the regulation of glucose metabolism in the body .

Result of Action

Considering its role as an intermediate in the synthesis of glyburide, it might contribute to theregulation of insulin secretion and thus play a role in the control of blood glucose levels .

properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-8-7-16(21)15-18(19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLNLRFWBZJDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2770251.png)

![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)